Electron Mobility: Nitro vs. Non-Nitro Fluorenones
Nitrofluorenones, including the 4-nitro derivative, exhibit n-type semiconducting behavior with measured electron mobilities in thin-film field-effect transistors (OFETs) ranging from 10⁻⁶ to 10⁻⁴ cm² V⁻¹ s⁻¹ [1]. This contrasts with the parent fluoren-9-one, which typically shows p-type or ambipolar behavior and requires strong electron-withdrawing groups to achieve n-type transport [2]. The presence of the nitro group lowers the LUMO energy, facilitating electron injection and enhancing air stability—a critical parameter for organic electronics applications [3].
| Evidence Dimension | Electron mobility (μe) |
|---|---|
| Target Compound Data | 10⁻⁶ – 10⁻⁴ cm² V⁻¹ s⁻¹ (nitrofluorenone class) |
| Comparator Or Baseline | Fluoren-9-one (non-nitro): typically p-type, negligible n-type mobility |
| Quantified Difference | Nitrofluorenones demonstrate n-type conduction; non-nitro analogs do not. |
| Conditions | Thin-film OFET, ambient conditions |
Why This Matters
Enables procurement of a n-type semiconductor building block that is air-stable, a property essential for practical organic electronic device fabrication.
- [1] Niazi, M. R., et al. Nitroaromatics as n-type organic semiconductors for field effect transistors. Chem. Commun., 2020, 56, 6432-6435. DOI: 10.1039/D0CC01236J View Source
- [2] Kulkarni, A. P., et al. Electron transport materials for organic light-emitting diodes. Chem. Mater., 2004, 16(23), 4556-4573. (Class-level comparison of fluorenone derivatives). DOI: 10.1021/cm049473l View Source
- [3] Niazi, M. R., et al. Nitroaromatics as n-type organic semiconductors for field effect transistors. Chem. Commun., 2020, 56, 6432-6435. (LUMO lowering and air stability). DOI: 10.1039/D0CC01236J View Source
